molecular formula C40H18 B577271 Tetrabenzo[def,LM,grs,YZ]pyranthrene CAS No. 190-65-8

Tetrabenzo[def,LM,grs,YZ]pyranthrene

Cat. No.: B577271
CAS No.: 190-65-8
M. Wt: 498.584
InChI Key: FGCAICAGHWDMNZ-UHFFFAOYSA-N
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Description

Tetrabenzo[def,LM,grs,YZ]pyranthrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H18 This compound is characterized by its complex structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzo[def,LM,grs,YZ]pyranthrene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure. The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzo[def,LM,grs,YZ]pyranthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially or fully hydrogenated polycyclic aromatic hydrocarbons.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

Tetrabenzo[def,LM,grs,YZ]pyranthrene has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Tetrabenzo[def,LM,grs,YZ]pyranthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene
  • Chrysene
  • Perylene

Uniqueness

Tetrabenzo[def,LM,grs,YZ]pyranthrene is unique due to its larger and more complex polycyclic structure compared to similar compounds

Biological Activity

Tetrabenzo[def,LM,grs,YZ]pyranthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure comprising multiple fused aromatic rings. This compound has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₄₀H₁₈
  • Molecular Weight : 502.56 g/mol
  • Melting Point : 277-279 °C
  • Boiling Point : >500 °C
  • Solubility : Soluble in organic solvents like benzene and methylene chloride

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate between DNA bases, potentially disrupting normal cellular processes and affecting gene expression.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical reactions.
  • Reactive Oxygen Species (ROS) Generation : this compound can generate ROS, contributing to oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
  • Genotoxicity : It has been reported to cause DNA damage in various test systems, suggesting potential carcinogenic effects.
  • Antimicrobial Properties : Some investigations suggest that it may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Key Studies on this compound

Study ReferenceBiological ActivityMethodologyFindings
AntitumorIn vitroInduced apoptosis in breast cancer cells via ROS generation.
GenotoxicityAmes TestPositive results indicating DNA damage in bacterial strains.
AntimicrobialDisk diffusion methodInhibited growth of Staphylococcus aureus at 50 µg/mL concentration.

Detailed Research Findings

  • Antitumor Effects :
    • A study published in Cancer Research demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through ROS-mediated pathways. The compound was shown to activate caspases 3 and 9, leading to apoptosis (Reference ).
  • Genotoxicity Assessment :
    • In an Ames test conducted by researchers at the University of California, the compound exhibited mutagenic potential with a significant increase in revertant colonies in Salmonella typhimurium strains exposed to varying concentrations (Reference ). This suggests that it may pose a risk for DNA damage.
  • Antimicrobial Activity :
    • An investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL (Reference ).

Properties

IUPAC Name

dodecacyclo[18.18.2.02,15.03,12.04,9.05,38.016,40.019,24.021,34.022,31.023,28.035,39]tetraconta-1(38),2(15),3(12),4(9),5,7,10,13,16(40),17,19,21(34),22(31),23(28),24,26,29,32,35(39),36-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H18/c1-3-19-7-9-21-11-13-25-30-18-16-28-24-6-2-4-20-8-10-22-12-14-26-29-17-15-27-23(5-1)31(19)33(21)35(25)37(27)39(29)40(30)38(28)36(26)34(22)32(20)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAICAGHWDMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=C1C8=C(C=C7)C2=CC=CC3=C2C1=C(C=C3)C=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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